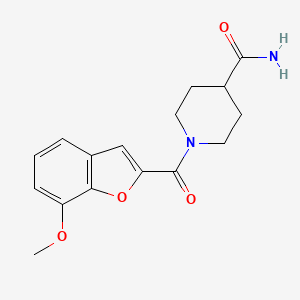

1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-21-12-4-2-3-11-9-13(22-14(11)12)16(20)18-7-5-10(6-8-18)15(17)19/h2-4,9-10H,5-8H2,1H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXJIJPRDYVSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the benzofuran core with the piperidine ring using amide bond formation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex structures, facilitating the development of novel compounds with enhanced properties.

- Reference Compound in Analytical Studies : It is utilized in analytical chemistry for various studies, including spectroscopic analysis.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study found minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that it induced apoptosis in human cancer cell lines such as HeLa and MCF-7 .

- Neuroprotective Effects : The piperidine framework is known for neuroprotective properties, showing potential benefits in neurodegenerative disease models .

Medicine

- Therapeutic Agent Exploration : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique structure may allow it to interact with specific molecular targets involved in disease pathways.

Industry

- Development of New Materials : The compound is being investigated for its application in developing new materials and as an intermediate in synthesizing other valuable compounds.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Activity :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of 1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in various biological processes . The piperidine ring enhances the compound’s binding affinity and specificity for these targets . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations in Piperidinecarboxamide Derivatives

- 1-(3-Methylbenzoyl)piperidine-4-carboxamide (): Differs in the aromatic substituent, replacing the 7-methoxybenzofuran-2-carbonyl group with a simpler 3-methylbenzoyl group.

- 1-Benzyl-4-phenylamino-4-piperidinecarboxamide (): Features a benzyl group and phenylamino substituent instead of the benzofuran-carbonyl moiety. The additional amino group may enhance solubility but introduce steric hindrance, affecting pharmacokinetics .

Furan-Containing Analogues

- 3-Bromo-5-methoxy-4-(4-methylpiperidinyl)furan-2(5H)-one (): Shares a furan-derived core but incorporates a bromo substituent and a lactone ring.

Physicochemical Properties

Solubility and Polarity

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ():

Exhibits a Log S value of -2.1, indicative of moderate solubility. The carboxylic acid group increases polarity compared to the carboxamide in the target compound, which may enhance aqueous solubility but reduce blood-brain barrier (BBB) penetration .

Molecular Interactions

- The benzofuran ring in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in aliphatic substituents like the 3-methyl group in ’s compound. Weak C–H···O interactions observed in furanone derivatives () suggest similar intermolecular stabilization in the target compound’s solid-state structure .

Enzymatic Interactions

- Compounds with furan moieties (e.g., ) often exhibit activity as enzyme inhibitors or ligands due to their planar structure. The target compound’s methoxybenzofuran group may enhance binding to cytochrome P450 (CYP) enzymes, similar to trends observed in ethoxycarbonyl derivatives () .

- The carboxamide group’s hydrogen-bonding capacity may improve target selectivity compared to ester or carboxylic acid derivatives.

ADME Profiles

- BBB Permeability : The target compound’s carboxamide and methoxy groups may reduce BBB penetration compared to less polar analogues like 1-(3-methylbenzoyl)piperidine-4-carboxamide .

Data Table: Key Properties of Comparable Compounds

*Predicted values based on structural analogs.

Research Implications and Gaps

Further studies should prioritize:

Synthesis Optimization : Leveraging methods from and for piperidine-carboxamide coupling.

Crystallographic Analysis : To confirm intermolecular interactions inferred from .

In Vitro Assays : Testing CYP inhibition, solubility, and membrane permeability to validate predictions.

Biological Activity

1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide (CAS No. 951968-20-0) has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzofuran moiety, which is known for its diverse biological activities. The methoxy group at the 7-position of the benzofuran enhances its lipophilicity and biological interactions.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancers. Its mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting key signaling pathways involved in cell proliferation.

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit certain kinases and enzymes involved in cancer progression, particularly those linked to the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- Apoptosis Induction : It activates the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of A549 lung cancer cells. The study highlighted that at concentrations above 10 µM, significant apoptosis was observed, characterized by increased caspase-3 activity and morphological changes typical of apoptotic cells .

- Microbial Inhibition : A study assessing the antimicrobial properties found that the compound exhibited inhibitory effects on Staphylococcus aureus with an IC50 value of 12 µg/mL. This suggests potential utility in treating infections caused by resistant strains .

- Anti-inflammatory Mechanism : Research involving RAW264.7 macrophages showed that the compound significantly inhibited lipopolysaccharide-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2), implicating its role in modulating inflammatory responses through NF-kB pathway inhibition .

Q & A

Advanced Research Question

- Solubility : Addition of polar groups (e.g., sulfonamide in ) increases aqueous solubility but may reduce blood-brain barrier penetration .

- Metabolic stability : Methoxy groups at position 7 reduce CYP450-mediated oxidation, as shown in microsomal assays for similar benzofuran derivatives .

- Bioavailability : Prodrug strategies (e.g., esterification of the carboxamide) improve oral absorption in rodent models .

What strategies mitigate side reactions during the acylation of piperidine with benzofuran carbonyl chlorides?

Basic Research Question

- Slow reagent addition : Dropwise addition of benzofuran-2-carbonyl chloride under nitrogen minimizes dimerization .

- Quenching : Post-reaction treatment with saturated NaHCO removes unreacted acyl chloride .

- Catalytic scavengers : Molecular sieves or polymer-bound scavengers (e.g., trisamine resins) absorb excess reagents .

How can computational methods aid in predicting the biological targets of this compound?

Advanced Research Question

- Molecular docking : Simulations using AutoDock Vina predict affinity for carbonic anhydrase IX (CA-IX) due to sulfonamide-like interactions in analogs .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC values for kinase inhibition .

- ADMET prediction : Tools like SwissADME estimate logP (2.8–3.5) and CYP450 inhibition risks, guiding lead optimization .

What are the implications of tautomerism in the carboxamide group for analytical characterization?

Advanced Research Question

The carboxamide group can exhibit keto-enol tautomerism, leading to:

- Split NMR peaks : Observed in DMSO-d for similar compounds; deuteration or elevated temperatures (60°C) simplify spectra .

- IR spectral shifts : Stretching vibrations at 1612–1682 cm (C=O) and 3100 cm (N-H) confirm tautomeric states .

Resolution requires dynamic NMR or X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.